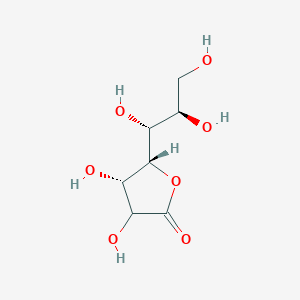
5-Hydroxy-4-methylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-methylpicolinaldehyde (HMP) is a heterocyclic compound that belongs to the family of picolinaldehydes. It is an important intermediate in the synthesis of various bioactive compounds. HMP has been extensively studied for its potential applications in the field of medicinal chemistry, as it exhibits a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-4-methylpicolinaldehyde is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. 5-Hydroxy-4-methylpicolinaldehyde has been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. 5-Hydroxy-4-methylpicolinaldehyde has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical And Physiological Effects
5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which helps to protect cells from oxidative damage. 5-Hydroxy-4-methylpicolinaldehyde has also been shown to exhibit anti-inflammatory activity, which helps to reduce inflammation in various tissues. Additionally, 5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit antitumor activity, which makes it a potential candidate for the development of anticancer drugs.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Hydroxy-4-methylpicolinaldehyde in lab experiments is its ease of synthesis. 5-Hydroxy-4-methylpicolinaldehyde can be synthesized using relatively simple chemical reactions, which makes it a cost-effective option for researchers. Additionally, 5-Hydroxy-4-methylpicolinaldehyde exhibits a wide range of biological activities, which makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using 5-Hydroxy-4-methylpicolinaldehyde in lab experiments is its potential toxicity. 5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain research applications.
Future Directions
There are several future directions for the research and development of 5-Hydroxy-4-methylpicolinaldehyde. One area of interest is the development of 5-Hydroxy-4-methylpicolinaldehyde-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of 5-Hydroxy-4-methylpicolinaldehyde-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-4-methylpicolinaldehyde and its potential toxicity in various cell lines.
Synthesis Methods
5-Hydroxy-4-methylpicolinaldehyde can be synthesized from 2,6-dimethylpyridine-3,5-dicarboxylic acid via a series of chemical reactions. The first step involves the conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to 2,6-dimethylpyridine-3,5-dicarboxylate. This is followed by the reduction of the ester group to an aldehyde using sodium borohydride. Finally, the aldehyde group is hydroxylated using potassium permanganate to produce 5-Hydroxy-4-methylpicolinaldehyde.
Scientific Research Applications
5-Hydroxy-4-methylpicolinaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. 5-Hydroxy-4-methylpicolinaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
143509-41-5 |
|---|---|
Product Name |
5-Hydroxy-4-methylpicolinaldehyde |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-hydroxy-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-4,10H,1H3 |
InChI Key |
GBYFQKQQPNKGBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1O)C=O |
Canonical SMILES |
CC1=CC(=NC=C1O)C=O |
synonyms |
2-Pyridinecarboxaldehyde,5-hydroxy-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



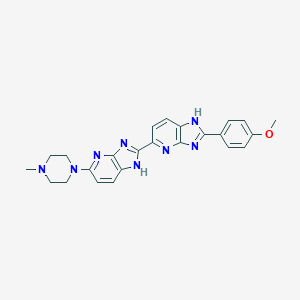
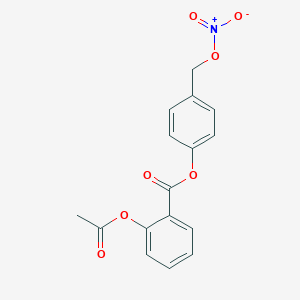
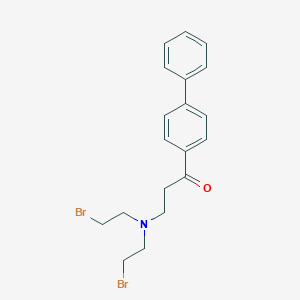
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
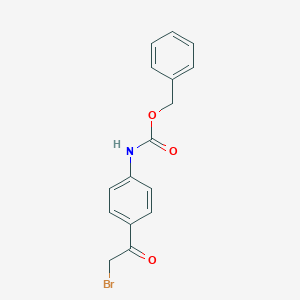
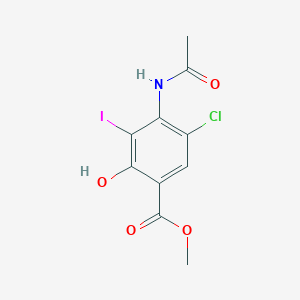
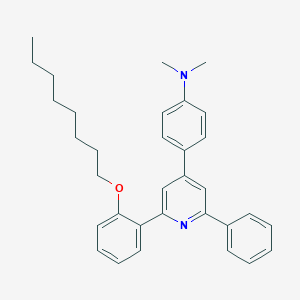
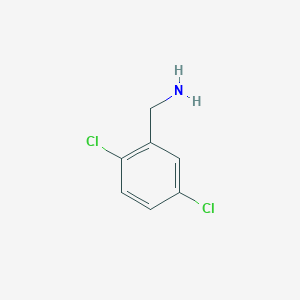
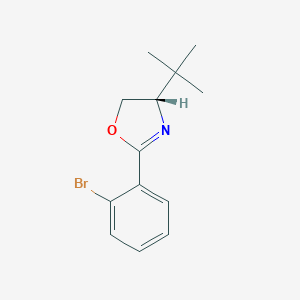
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)
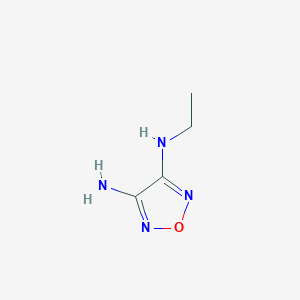
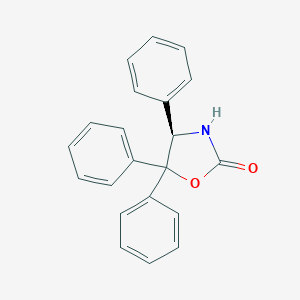
![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
